

4-Methyl-1,2,3-thiadiazole-5-carboxamide

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B064307

[Get Quote](#)

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **4-Methyl-1,2,3-thiadiazole-5-carboxamide**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogues to provide a robust understanding of its characteristics.

Core Compound Properties

4-Methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure features a 1,2,3-thiadiazole ring, a scaffold known for a range of biological activities.

Property	Value	Source
IUPAC Name	4-methyl-1,2,3-thiadiazole-5-carboxamide	-
Synonyms	4-Methyl-[1][2][3]thiadiazole-5-carboxylic acid amide	--INVALID-LINK--
CAS Number	175136-67-1	--INVALID-LINK--
Molecular Formula	C ₄ H ₅ N ₃ OS	--INVALID-LINK--
Molecular Weight	143.17 g/mol	--INVALID-LINK--

Physicochemical Properties

Direct experimental data for the physical properties of **4-Methyl-1,2,3-thiadiazole-5-carboxamide** are not readily available in the reviewed literature. The following table includes data for a closely related precursor and predicted values based on the compound's structure.

Property	Value	Notes
Melting Point	166 °C (for the corresponding carboxylic acid)	The melting point of the carboxamide is expected to be in a similar range. A related compound, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, has a melting point of 79-80°C.[4]
Boiling Point	Predicted: 315.2 ± 34.0 °C at 760 mmHg (for the carboxylic acid)	Data for the carboxamide is not available.
Solubility	Likely soluble in DMSO and other polar organic solvents.	Derivatives of the corresponding carboxylic acid hydrazide are soluble in DMSO.[1] Sparingly soluble in water is predicted for a related thiazole derivative.[2]
LogP	-0.05458 (Predicted)	--INVALID-LINK--
Topological Polar Surface Area (TPSA)	68.87 Å ² (Predicted)	--INVALID-LINK--
Hydrogen Bond Acceptors	4 (Predicted)	--INVALID-LINK--
Hydrogen Bond Donors	1 (Predicted)	--INVALID-LINK--
Rotatable Bonds	1 (Predicted)	--INVALID-LINK--

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of **4-Methyl-1,2,3-thiadiazole-5-carboxamide** is not explicitly detailed in the available literature. However, a plausible synthetic route can be derived from the synthesis of analogous compounds. The most likely pathway involves the amidation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding ethyl ester.

A general procedure for the synthesis of a similar amide, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, involves reacting the ethyl ester of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the desired amine.[4]

Proposed Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

This proposed protocol is based on the synthesis of a structurally related compound.[4]

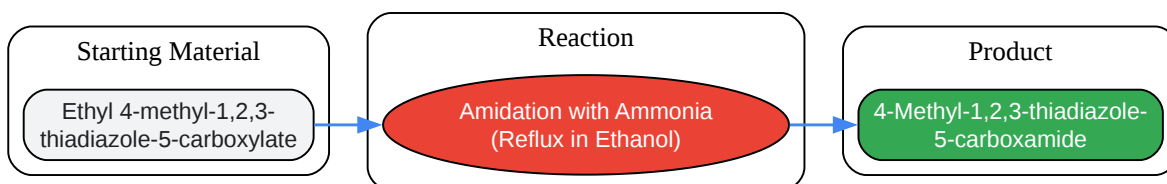
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This intermediate is the precursor for the final amidation step. Its synthesis is a key starting point.

Step 2: Amidation to form **4-Methyl-1,2,3-thiadiazole-5-carboxamide**

- Reactants:
 - Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)
 - Ammonia (in a suitable solvent like ethanol) (excess)
- Procedure:
 - Dissolve Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.
 - Add an excess of a solution of ammonia in ethanol.
 - Heat the reaction mixture to reflux for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Concentrate the solution under reduced pressure to remove the solvent.

- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).



[Click to download full resolution via product page](#)

Proposed synthesis workflow for **4-Methyl-1,2,3-thiadiazole-5-carboxamide**.

Spectral Properties (Predicted)

While experimental spectra for **4-Methyl-1,2,3-thiadiazole-5-carboxamide** are not available, the expected spectral characteristics can be predicted based on data from closely related structures, such as derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.^[1]

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~2.5	Singlet	CH ₃
~7.5-8.0	Broad Singlet	NH ₂ (amide)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~15	CH ₃
~145	C4-Thiadiazole
~160	C5-Thiadiazole
~165	C=O (amide)

FT-IR Spectroscopy (Predicted)

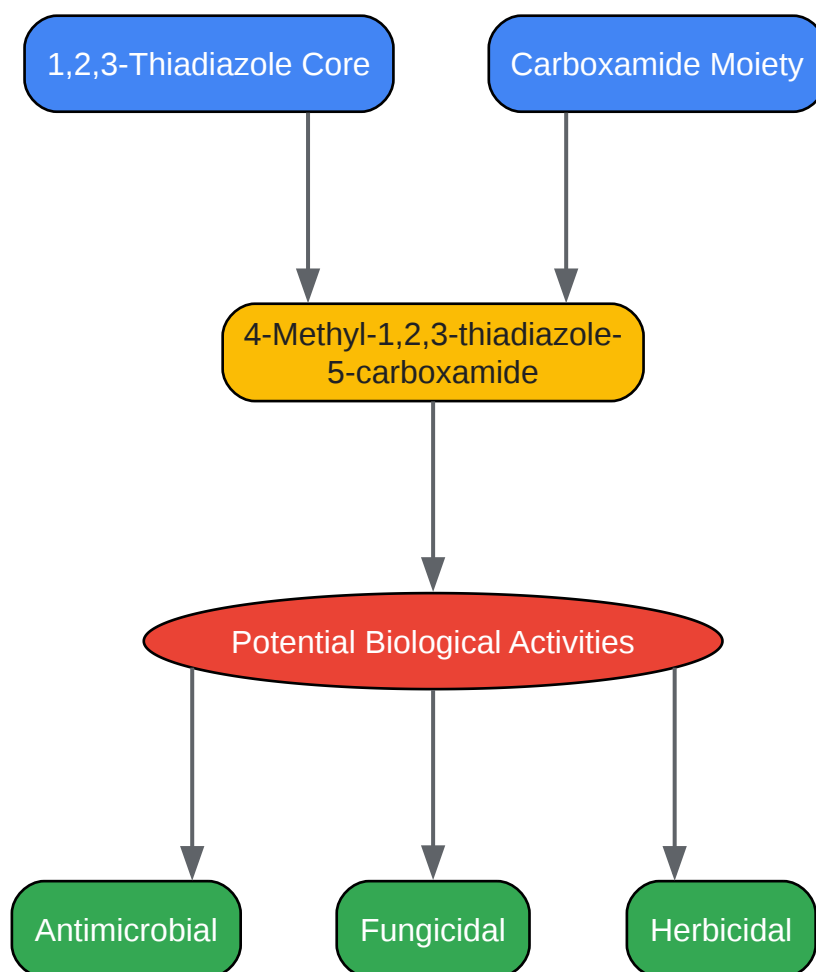
Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (amide)
~1680	C=O stretching (amide)
~1600	N-H bending (amide)
~1400	C-N stretching

Mass Spectrometry (Predicted)

m/z	Assignment
143	[M] ⁺ (Molecular Ion)
127	[M-NH ₂] ⁺
99	[M-NH ₂ -CO] ⁺

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the involvement of **4-Methyl-1,2,3-thiadiazole-5-carboxamide** in any signaling pathways. However, the 1,2,3-thiadiazole scaffold is a known pharmacophore with a range of biological activities. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential as antimicrobial agents, particularly against Gram-positive bacteria.^[1] Other derivatives have been investigated for their fungicidal, herbicidal, and insecticidal properties.^[4]



[Click to download full resolution via product page](#)

Relationship between the core structure and potential biological activities.

Conclusion

4-Methyl-1,2,3-thiadiazole-5-carboxamide is a small molecule with potential for further investigation in drug discovery and development. While direct experimental data on its physical and spectral properties are limited, this guide provides a comprehensive overview based on available information for structurally related compounds. The proposed synthetic route offers a viable method for its preparation, enabling further research into its biological activities. Future studies should focus on the experimental determination of its physicochemical properties, spectral characterization, and exploration of its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methyl-1,2,3-thiadiazole-5-carboxamide physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064307#4-methyl-1-2-3-thiadiazole-5-carboxamide-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com